molecular formula C12H20O2S B13544691 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid

Cat. No.: B13544691
M. Wt: 228.35 g/mol
InChI Key: CJASTYZXEHGREA-UHFFFAOYSA-N
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Description

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a cyclopentylthio (-S-cyclopentyl) substituent at position 1 and an ethyl group at position 3. This compound belongs to a class of sulfur-containing cyclobutane derivatives, which are of interest in medicinal chemistry and materials science due to their unique steric and electronic properties.

Properties

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

1-cyclopentylsulfanyl-3-ethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O2S/c1-2-9-7-12(8-9,11(13)14)15-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,13,14)

InChI Key

CJASTYZXEHGREA-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C(=O)O)SC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid involves several steps. One common approach is the reaction of cyclopentylthiol with ethyl cyclobutanecarboxylate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions:

    Starting Materials:

    Reaction Steps:

    Industrial Production Methods:

Chemical Reactions Analysis

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid can undergo various reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The carboxylic acid group can undergo substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating thioether-containing compounds in biological systems.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. its thioether group may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Tert-Butylthio)-3-ethylcyclobutane-1-carboxylic Acid (CAS 1489157-79-0)

  • Structural Differences : Replaces the cyclopentylthio group with a bulkier tert-butylthio (-S-tert-butyl) substituent.
  • Electronic Effects: The electron-donating tert-butyl group may stabilize the thioether moiety differently than the cyclopentyl group.
  • Applications : Likely investigated as a pharmaceutical intermediate, similar to other thioether-containing cyclobutanes.
  • Reference :

1-Benzylcyclobutane-1-carboxylic Acid

  • Structural Differences : Substitutes the cyclopentylthio group with a benzyl (-CH₂C₆H₅) moiety and lacks the ethyl group.
  • Safety: Classified under GHS guidelines (Japanese NITE data), highlighting precautions for R&D use (e.g., eye/skin irritation risks).
  • Applications : Used in research and development, though less lipophilic than cyclopentylthio analogs.
  • Reference :

1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic Acid

  • Structural Differences: Replaces the cyclopentylthio group with an aminomethyl (-CH₂NH₂) substituent.
  • Key Properties :
    • Solubility : The basic amine group enhances water solubility at physiological pH, contrasting with the lipophilic thioether.
    • Reactivity : Susceptible to protonation and hydrogen bonding, which may influence binding in biological systems.
  • Reference :

1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic Acid (CAS 1596617-68-3)

  • Structural Differences : Features a cyclohexene ring (unsaturated) instead of the cyclopentylthio group.
  • Key Properties :
    • Reactivity : The double bond in cyclohexene may increase susceptibility to electrophilic addition or oxidation.
    • Molecular Weight : 208.30 g/mol (C₁₃H₂₀O₂), comparable to the target compound’s inferred molecular weight (~240–260 g/mol).
  • Availability : Currently out of stock, indicating high demand or synthesis complexity.
  • Reference :

trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid (CAS 1781036-60-9)

  • Structural Differences : Replaces the cyclopentylthio and ethyl groups with a hydroxymethyl (-CH₂OH) substituent.
  • Key Properties :
    • Hydrophilicity : The hydroxyl group significantly enhances water solubility, contrasting with the thioether’s lipophilicity.
    • Metabolic Stability : Hydroxymethyl groups may undergo glucuronidation, affecting pharmacokinetics.
  • Applications: Potential use in drug design for polar interactions with biological targets.
  • Reference :

Comparative Data Table

Compound Name Substituent (Position 1) Additional Groups Molecular Weight (g/mol) Key Properties
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid Cyclopentylthio 3-ethyl ~240–260 (inferred) High lipophilicity, moderate steric bulk
1-(Tert-Butylthio)-3-ethylcyclobutane-1-carboxylic acid Tert-butylthio 3-ethyl ~230–250 (inferred) High steric hindrance, stable thioether
1-Benzylcyclobutane-1-carboxylic acid Benzyl None ~206.26 Aromatic, lower solubility
1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid Aminomethyl 3-ethyl ~171.22 High solubility, basic amine
1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid Cyclohexene 3-ethyl 208.30 Unsaturated, reactive
trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid Hydroxymethyl None 130.14 Highly hydrophilic, polar

Biological Activity

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is C12H18O2SC_{12}H_{18}O_2S. The compound features a cyclobutane ring with a cyclopentylthio group and an ethyl side chain, which may influence its biological interactions.

PropertyValue
Molecular FormulaC12H18O2SC_{12}H_{18}O_2S
Molecular Weight230.34 g/mol
IUPAC Name1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid
SMILESCC(C(=O)O)C1(CC1)SC2CCCCC2

The biological activity of 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that this compound may act as a modulator of certain signaling pathways involved in inflammation and pain response.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the synthesis of inflammatory mediators.
  • Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.

Biological Activity

Research indicates that 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid exhibits various biological activities:

  • Anti-inflammatory Effects : Animal studies have shown that this compound can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : Preliminary tests indicate pain relief effects comparable to standard analgesics.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vivo Studies : A study conducted on rodents demonstrated a significant reduction in paw edema after administration of the compound, indicating anti-inflammatory properties.
  • In Vitro Studies : Cell culture experiments revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages.

Structure-Activity Relationship (SAR)

The SAR for 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid suggests that modifications to the cyclopentylthio group or the ethyl chain can significantly alter its biological activity.

Key Findings:

  • Thioether Group : The presence of the thioether group is crucial for maintaining activity against inflammatory pathways.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains can enhance or diminish activity.

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